REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1Cl)([O-:3])=[O:2].[NH2:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1.[NH4+].[OH-]>C(O)C>[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[NH:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NC=CC1Cl
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting purple-brown solution was stirred for 17 hours at ambient temperature, during which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
heated for 10 min on the steam bath
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC=CC1NC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |